molecular formula C21H20O6 B014805 7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one CAS No. 250252-71-2

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one

Cat. No. B014805
M. Wt: 368.4 g/mol
InChI Key: LIMBZXDUHRQLDR-UHFFFAOYSA-N
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Description

“7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one” is a chemical compound with the molecular formula C21H20O6 . It has an average mass of 368.380 Da and a monoisotopic mass of 368.125977 Da .


Physical And Chemical Properties Analysis

This compound is a yellow crystalline powder . It is soluble in alcohols and ether, and slightly soluble in water . The molecular weight of this compound is 368.4 g/mol.

Scientific Research Applications

  • Antihyperlipidemic Agent : A derivative, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, was found to reduce the atherogenic index and the expression levels of Nrf2 and GPx genes in hyperlipidemic rats. This suggests potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

  • Antimicrobial and Antioxidant Properties : New 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have been synthesized and exhibit antimicrobial and antioxidant properties (Hatzade et al., 2008).

  • Inhibitory Activities on Neutrophil Pro-Inflammatory Responses : New 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis resinous wood show over 80% inhibition of neutrophil pro-inflammatory responses, indicating potential therapeutic applications (Wang et al., 2018).

  • Significant Antibacterial and Antifungal Activity : 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones show notable antibacterial and antifungal activity, with molecular modeling showing a good correlation with inhibitory potency (Mandala et al., 2013).

  • Synthesis of Various Compounds : A method for synthesizing aromatic carbamates with a chromen-2-one fragment has been developed, enabling the synthesis of compounds with dihydroquinoxaline fragments (Velikorodov et al., 2014).

  • Synthesis of Angular Pentacyclic Compounds : Photo-reorganization of certain chromen-4-ones in methanol with UV-light allows for the synthesis of angular pentacyclic compounds (Dalal et al., 2017).

  • High Yields and Potent Antimicrobial Activity : Microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones produces high yields and potent antimicrobial activity against bacterial and fungal strains (Ashok et al., 2016).

  • Cost-Effective and Efficient Synthesis : One-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay offers a cost-effective, efficient, and versatile method for production (Zhang et al., 2018).

  • High Antibacterial Activity : Synthesized compounds show high antibacterial activity against various bacterial strains, suggesting potential pharmaceutical applications (Behrami & Dobroshi, 2019).

properties

IUPAC Name

7-[2-(1,3-dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c22-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)21(18)23)24-11-8-20-25-9-1-10-26-20/h2-7,12-13,20,22H,1,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBZXDUHRQLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YN Bachir - Coronavirus Drug Discovery, 2022 - Elsevier
Coronavirus disease 2019 (COVID-19) is a pandemic that has devastated the world, causing the deaths of tens of thousands people. This disease is caused by the severe acute …

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